molecular formula C18H16ClN3O2S B2539986 (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 1323334-71-9

(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone

Cat. No. B2539986
M. Wt: 373.86
InChI Key: ROZMNTKHAKZGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a chlorobenzothiazole ring, a piperidine ring, and a pyridine ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it may involve the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with a chloroethyl piperidine or morpholine derivative .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the chlorobenzothiazole and pyridine rings could influence its solubility and reactivity .

Scientific Research Applications

Antimicrobial Activity

Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally similar to the one . They found variable and modest antimicrobial activity against investigated strains of bacteria and fungi, indicating the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

Shim et al. (2002) conducted a detailed study on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor. This research provides insights into how similar compounds could be modeled and studied for their interactions with biological receptors, contributing to the development of new pharmacological agents (Shim et al., 2002).

Structural and Conformational Analysis

Karthik et al. (2021) synthesized and characterized a compound, revealing its structure through single-crystal X-ray diffraction studies. The detailed structural, thermal, and optical properties analysis helps in understanding the physicochemical characteristics of similar compounds, which is crucial for their application in material science and drug design (Karthik et al., 2021).

Anticancer Evaluation

Gouhar and Raafat (2015) prepared a compound for reaction with various nucleophiles and evaluated these compounds as anticancer agents. Such studies underscore the importance of these compounds in the synthesis of potential anticancer drugs (Gouhar & Raafat, 2015).

Computational and Theoretical Studies

Molecular docking and DFT studies, as conducted by Shahana and Yardily (2020), provide a computational approach to predict the interaction and stability of such compounds within biological systems. These studies are fundamental in the pre-clinical phase of drug development, offering predictions of compound behavior before laboratory testing (Shahana & Yardily, 2020).

properties

IUPAC Name

[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-13-4-3-6-15-16(13)21-18(25-15)24-12-7-10-22(11-8-12)17(23)14-5-1-2-9-20-14/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZMNTKHAKZGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone

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